Oral As₄S₄ Demonstrates Non-Inferior 2-Year Disease-Free Survival Compared to Intravenous Arsenic Trioxide in Phase III APL Trial
In a multicenter randomized controlled phase III noninferiority trial (N = 242), oral tetra-arsenic tetra-sulfide (As₄S₄, administered as the Realgar-Indigo naturalis formula, RIF) was compared directly with intravenous arsenic trioxide (ATO) as first-line induction and maintenance therapy for newly diagnosed acute promyelocytic leukemia (APL) [1]. The 2-year disease-free survival (DFS) rate was 98.1% in the RIF group (106 of 108 patients) versus 95.5% in the ATO group (107 of 112 patients). The DFS difference was 2.6% (95% CI, -3.0% to 8.0%), with the lower limit of the 95% confidence interval exceeding the prespecified -10% noninferiority margin, thereby confirming statistical noninferiority (P < 0.001) [1]. Complete remission rates were also comparable at 99.1% for RIF versus 97.2% for ATO, with no significant differences in adverse event profiles [1].
| Evidence Dimension | 2-year disease-free survival (DFS) rate |
|---|---|
| Target Compound Data | 98.1% (106/108 patients) |
| Comparator Or Baseline | Intravenous arsenic trioxide (ATO): 95.5% (107/112 patients) |
| Quantified Difference | 2.6% absolute difference (95% CI: -3.0% to 8.0%); noninferiority confirmed with P < 0.001 |
| Conditions | Multicenter phase III randomized controlled trial; 242 newly diagnosed APL patients; RIF oral dose 60 mg/kg/day; ATO intravenous dose 0.16 mg/kg/day; both combined with ATRA 25 mg/m²; median follow-up 39 months |
Why This Matters
This direct comparative evidence enables procurement decisions based on equivalent therapeutic efficacy with differentiated route of administration (oral versus intravenous), which directly impacts clinical workflow, patient compliance, and healthcare resource utilization.
- [1] Zhu HH, Wu DP, Jin J, et al. Oral tetra-arsenic tetra-sulfide formula versus intravenous arsenic trioxide as first-line treatment of acute promyelocytic leukemia: a multicenter randomized controlled trial. J Clin Oncol. 2013;31(33):4215-4221. View Source
